molecular formula C7H8INO2S B2975243 Ethyl 2-(2-iodo-1,3-thiazol-4-yl)acetate CAS No. 1824287-37-7

Ethyl 2-(2-iodo-1,3-thiazol-4-yl)acetate

Cat. No.: B2975243
CAS No.: 1824287-37-7
M. Wt: 297.11
InChI Key: OLMDGOFLCZMJCL-UHFFFAOYSA-N
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Description

Ethyl 2-(2-iodo-1,3-thiazol-4-yl)acetate is an organic compound with the molecular formula C7H8INO2S It is a derivative of thiazole, a five-membered heterocyclic compound containing both sulfur and nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-(2-iodo-1,3-thiazol-4-yl)acetate typically involves the iodination of thiazole derivatives. One common method involves the reaction of 2-aminothiazole with iodine and ethyl chloroacetate under controlled conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate, which facilitates the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(2-iodo-1,3-thiazol-4-yl)acetate can undergo various chemical reactions, including:

    Substitution Reactions: The iodine atom in the compound can be replaced by other nucleophiles, such as amines or thiols, leading to the formation of new derivatives.

    Oxidation Reactions: The thiazole ring can be oxidized under specific conditions, resulting in the formation of sulfoxides or sulfones.

    Reduction Reactions: The compound can be reduced to form thiazolidine derivatives.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include amines, thiols, and other nucleophiles. The reactions are typically carried out in polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.

    Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used under controlled conditions.

    Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are employed in anhydrous solvents.

Major Products Formed

    Substitution Reactions: New thiazole derivatives with different functional groups.

    Oxidation Reactions: Sulfoxides or sulfones.

    Reduction Reactions: Thiazolidine derivatives.

Scientific Research Applications

Ethyl 2-(2-iodo-1,3-thiazol-4-yl)acetate has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex thiazole derivatives.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of various diseases.

    Industry: It is used in the development of new materials and as a precursor in the synthesis of pharmaceuticals and agrochemicals.

Comparison with Similar Compounds

Similar Compounds

    Ethyl 2-aminothiazole-4-acetate: A similar compound with an amino group instead of an iodine atom.

    2-(2-Phenylthiazol-4-yl)acetic acid: A derivative with a phenyl group attached to the thiazole ring.

    Thiazole-4-acetic acid: A simpler thiazole derivative without the ethyl ester group.

Uniqueness

Ethyl 2-(2-iodo-1,3-thiazol-4-yl)acetate is unique due to the presence of the iodine atom, which imparts distinct chemical reactivity and potential biological activity. The combination of the thiazole ring and the ethyl ester group further enhances its versatility as a synthetic intermediate and research compound.

Properties

IUPAC Name

ethyl 2-(2-iodo-1,3-thiazol-4-yl)acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8INO2S/c1-2-11-6(10)3-5-4-12-7(8)9-5/h4H,2-3H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OLMDGOFLCZMJCL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC1=CSC(=N1)I
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8INO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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